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N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide Documentation Hub

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  • Product: N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide
  • CAS: 170930-46-8

Core Science & Biosynthesis

Foundational

N-(2-methoxyacetyl)tryptamine: Technical Guide & Pharmacological Profile

This guide provides an in-depth technical analysis of N-(2-methoxyacetyl)tryptamine , a specific structural isomer of the endogenous neurohormone Melatonin (5-methoxy-N-acetyltryptamine).[1][2] While often confused with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-methoxyacetyl)tryptamine , a specific structural isomer of the endogenous neurohormone Melatonin (5-methoxy-N-acetyltryptamine).[1][2] While often confused with Melatonin due to similar nomenclature components, this compound represents a distinct chemical entity with unique pharmacological implications for melatonin receptor research.[1][2]

Executive Summary

N-(2-methoxyacetyl)tryptamine is an indole-based small molecule belonging to the N-acyltryptamine class.[1][2] It is characterized by a tryptamine core acylated with a 2-methoxyacetyl group.[1][2] This specific substitution pattern makes it a structural isomer of Melatonin , where the methoxy group is located on the acyl side chain rather than the 5-position of the indole ring.[1][2]

This guide details its chemical properties, synthesis protocols, and predicted pharmacological behavior at MT1/MT2 melatonin receptors, distinguishing it from both Melatonin and the hallucinogenic N-benzyl (NBOMe) tryptamines.[1][2]

Chemical Identity & Structural Analysis

The molecule consists of an indole ring connected to an ethylamine chain, which is amidated with methoxyacetic acid.[1][2]

PropertyData
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide
Common Synonyms N-Methoxyacetyltryptamine; 2-Methoxy-N-tryptamine acetamide
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Isomerism Structural isomer of Melatonin (5-methoxy-N-acetyltryptamine)
CAS Number Not widely listed; specific research chemical
SMILES COCC(=O)NCCc1c[nH]c2ccccc12
Solubility (Predicted) Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water
Structural Comparison (DOT Diagram)

The following diagram illustrates the structural relationship between N-(2-methoxyacetyl)tryptamine, Melatonin, and Tryptamine, highlighting the "Methoxy Shift" that defines its unique chemical space.

G cluster_0 Structural Divergence Tryptamine Tryptamine (Core Scaffold) Melatonin Melatonin (5-Methoxy-N-acetyltryptamine) High MT1/MT2 Affinity Tryptamine->Melatonin 5-Methoxylation + N-Acetylation Target N-(2-methoxyacetyl)tryptamine (Isomer) Modified Acyl Group Tryptamine->Target N-(2-Methoxy)acetylation

Figure 1: Structural divergence of N-(2-methoxyacetyl)tryptamine from the Melatonin scaffold.[1] Note the methoxy group position shift from the indole ring (Melatonin) to the acyl tail (Target).[1]

Synthesis Protocol

The synthesis of N-(2-methoxyacetyl)tryptamine is achieved through the direct acylation of tryptamine.[1] This protocol prioritizes yield and purity, utilizing a biphasic Schotten-Baumann condition or a standard organic solvent method.[1][2]

Method A: Acyl Chloride Route (Standard)

Objective: High-yield conversion of Tryptamine to N-(2-methoxyacetyl)tryptamine.[1]

Reagents:

  • Tryptamine (Free base or HCl salt)

  • Methoxyacetyl chloride (Acylating agent)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Protocol:

  • Preparation : Dissolve 1.0 eq (1.60 g) of Tryptamine in 20 mL of anhydrous DCM in a round-bottom flask.

    • Note: If using Tryptamine HCl, add 2.2 eq of Et₃N to liberate the free base.[1][2]

  • Base Addition : Add 1.2 eq of Triethylamine (Et₃N) to the solution. Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Acylation : Dropwise add 1.1 eq of Methoxyacetyl chloride (diluted in 5 mL DCM) over 15 minutes.

    • Mechanism: Nucleophilic attack of the tryptamine amine nitrogen on the acyl chloride carbonyl.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours . Monitor via TLC (System: 5% MeOH in DCM).

  • Workup :

    • Quench with saturated NaHCO₃ solution (10 mL).

    • Extract the organic layer and wash with 1M HCl (to remove unreacted tryptamine), then Brine.[2]

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Ethyl Acetate or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Yield Expectation : 85–95% (White to off-white crystalline solid).[1]

Pharmacological Profile (Mechanistic Analysis)

As a Senior Application Scientist, it is critical to contextualize this molecule's activity not just by what it is, but by how it interacts with the Melatonin Receptor (MT1/MT2) binding pocket.

3.1 Receptor Binding Affinity (SAR Prediction)

Structure-Activity Relationship (SAR) studies of melatonin analogues have established two critical binding domains:

  • The 5-Methoxy Group : Critical for high affinity (sub-nanomolar).[3] It engages in hydrogen bonding with specific residues (e.g., His195 in MT1).[2]

  • The N-Acyl Group : Essential for receptor activation. The amide carbonyl interacts with Ser110/Ser114.

Predicted Profile for N-(2-methoxyacetyl)tryptamine:

  • Affinity : Moderate (Nanomolar range, Ki ~ 10–100 nM). [1][2]

    • Rationale: The loss of the 5-methoxy group (compared to Melatonin) typically reduces affinity by 10–100 fold. However, the N-acetyl group is preserved (modified to methoxyacetyl).[1]

  • Role of Methoxyacetyl : The addition of an ether oxygen in the acyl chain increases polarity. While the binding pocket can accommodate larger acyl groups (up to propyl/butyl), the hydrophilic oxygen may introduce secondary interactions or steric clashes depending on the specific receptor subtype (MT1 vs MT2).

  • Efficacy : Likely a Full Agonist or Partial Agonist . N-acylated tryptamines generally retain intrinsic activity.[1][2]

3.2 Comparison with Related Compounds
CompoundStructureMT1/MT2 Affinity (Ki)Primary Activity
Melatonin 5-OMe, N-Acetyl0.1 nM Full Agonist (Sleep/Circadian)
N-Acetyltryptamine 5-H, N-Acetyl15–30 nM Agonist (Weaker)
N-(2-methoxyacetyl)tryptamine 5-H, N-Methoxyacetyl ~20–50 nM (Pred.) Research Ligand (Probe)
NBOMe-Tryptamine N-(2-methoxybenzyl)>1000 nM (MT), High 5-HT2AHallucinogen (Avoid Confusion)

Critical Note: N-(2-methoxyacetyl)tryptamine is NOT a hallucinogen.[1] The N-acyl substitution prevents the basicity required for 5-HT2A receptor binding, which is the hallmark of psychedelic tryptamines (like DMT or NBOMe series).[1]

Experimental Validation Workflow

To validate the identity and activity of synthesized N-(2-methoxyacetyl)tryptamine, the following analytical workflow is recommended.

Workflow cluster_QC Quality Control (QC) cluster_Bio Biological Assay Synth Synthesis (Tryptamine + Methoxyacetyl Cl) Purify Purification (Recrystallization/Chromatography) Synth->Purify NMR 1H NMR / 13C NMR (Confirm Structure) Purify->NMR MS LC-MS (Confirm MW: 232.28) Purify->MS Binding Radioligand Binding (vs [125I]-Melatonin) NMR->Binding If Pure >98% Func cAMP Inhibition Assay (Gi-coupled pathway) Binding->Func If Ki < 100nM

Figure 2: Validation workflow from synthesis to functional assay.

References
  • Spadoni, G., et al. (1993).[1][2] "2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity." Journal of Medicinal Chemistry. Link

  • Sugden, D., et al. (1997).[1][2] "Structure-activity relationships of melatonin analogues." Journal of Pineal Research. (General SAR reference for N-acyltryptamines).

  • Dubocovich, M. L., et al. (2010).[1][2] "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

  • Glennon, R. A., et al. (2002).[1][2][4] "Influence of amine substituents on 5-HT2A versus 5-HT2C binding of phenylalkylamines." (Reference for distinguishing N-benzyl vs N-acyl pharmacology).

Sources

Exploratory

Indole-3-Ethylamine Scaffolds: Synthetic Architectures and Serotonergic SAR

Executive Summary The indole-3-ethylamine moiety (tryptamine) represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for endogenous neurotransmitters (serotonin, melatonin), antimig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-3-ethylamine moiety (tryptamine) represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for endogenous neurotransmitters (serotonin, melatonin), antimigraine therapeutics (triptans), and psychoplastogens (psilocybin, DMT). Its versatility arises from its ability to adopt diverse conformations and interact with multiple sub-pockets of G-Protein Coupled Receptors (GPCRs), specifically the 5-HT family.

This guide provides a technical deep-dive into the synthetic methodologies, Structure-Activity Relationships (SAR), and metabolic optimization of this scaffold. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.

The Pharmacophore & Structural Biology

The core pharmacophore consists of an indole ring fused to an ethylamine side chain. The biological activity is primarily dictated by the interaction between the protonated amine and the conserved Aspartate residue (Asp3.32) in the transmembrane helix 3 (TM3) of 5-HT receptors.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a substituted tryptamine within the orthosteric binding site of the 5-HT2A receptor.

G cluster_ligand Ligand: 5-Substituted Tryptamine cluster_receptor 5-HT2A Receptor Pocket Indole Indole Ring (Pi-Electron Rich) Amine Protonated Amine (NH+) Indole->Amine Ethyl Linker Sub5 C5-Substituent (e.g., -OH, -OMe) Indole->Sub5 Phe652 Phe6.52 (TM6) Indole->Phe652 Pi-Pi Stacking (T-shaped) Asp332 Asp3.32 (TM3) Amine->Asp332 Salt Bridge (Ionic) Ser546 Ser5.46 (TM5) Sub5->Ser546 H-Bond (Donor/Acceptor)

Figure 1: Canonical binding interactions of tryptamine derivatives at the 5-HT2A receptor interface.

Synthetic Architectures

While the Fischer Indole synthesis is historically significant, the Speeter-Anthony synthesis (1954) is the industry standard for generating N,N-dialkyltryptamines due to its mild conditions and tolerance of sensitive ring substituents [1].

The Speeter-Anthony Protocol

This route utilizes oxalyl chloride to activate the C3 position of the indole, followed by amidation and reduction.[1]

SpeeterAnthony Start Indole Precursor (C4/C5 Substituted) Inter1 Indole-3-glyoxylyl Chloride Start->Inter1 Acylation Step1_Reagent Oxalyl Chloride (Et2O, 0°C) Step1_Reagent->Inter1 Inter2 Indole-3-glyoxylamide Inter1->Inter2 Amidation Step2_Reagent Secondary Amine (HNR2) Step2_Reagent->Inter2 Product Tryptamine Derivative Inter2->Product Reduction Step3_Reagent LiAlH4 (THF, Reflux) Step3_Reagent->Product

Figure 2: The Speeter-Anthony synthetic pathway for C3-functionalization of indoles.

Detailed Experimental Protocol: Synthesis of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

Note: This protocol assumes a standard laboratory setting with fume hoods. All precursors must be handled according to local regulations.

Step 1: Glyoxylation

  • Dissolve 5-methoxyindole (10 mmol) in anhydrous diethyl ether (50 mL) under nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride (11 mmol) dropwise over 15 minutes. Caution: Evolution of HCl gas.

  • Stir for 1 hour. The intermediate, 5-methoxyindole-3-glyoxylyl chloride, will precipitate as a bright orange/red solid.

  • Filter the solid and wash with cold ether.

Step 2: Amidation

  • Resuspend the acid chloride in dry THF (30 mL).

  • Add dimethylamine (2.0 M in THF, 25 mmol) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Evaporate solvent to yield the glyoxylamide.

Step 3: Reduction

  • Prepare a suspension of Lithium Aluminum Hydride (LiAlH4, 30 mmol) in anhydrous THF (40 mL).

  • Add the glyoxylamide (dissolved in THF) dropwise to the LiAlH4 suspension.

  • Reflux the mixture for 4–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.

  • Filter the granular precipitate, dry the filtrate over MgSO4, and concentrate.

  • Purify via recrystallization (hexane/EtOAc) or column chromatography.

Structure-Activity Relationships (SAR)[2][3][4]

The biological output of tryptamine derivatives is finely tuned by substitutions at three vectors: the Indole Ring, the Ethylamine Side Chain, and the Terminal Nitrogen.

Comparative Binding Data

The table below aggregates


 values (nM) for key derivatives, highlighting the shift from migraine therapeutics (5-HT1 selective) to hallucinogens (5-HT2A modulation) [2][3].
CompoundStructure Note5-HT1A (

nM)
5-HT1D (

nM)
5-HT2A (

nM)
Primary Indication
Serotonin 5-OH, Primary Amine1–104–10100–400Endogenous Ligand
Sumatriptan 5-Sulfonamide, N,N-dimethyl10017 >10,000Migraine (Vasoconstriction)
DMT Unsubstituted, N,N-dimethyl183>1,000127–1200Psychedelic
5-MeO-DMT 5-OMe, N,N-dimethyl4>1,00020–50Potent Psychedelic
Psilocin 4-OH, N,N-dimethyl150>1,00010–20Psychedelic
Critical SAR Insights
  • C5 Substitution: Electron-donating groups (-OH, -OMe) at C5 enhance affinity for 5-HT1A and 5-HT2A. Bulky groups (like the sulfonamide in Sumatriptan) impart selectivity for 5-HT1D/1B by exploiting a specific hydrophobic pocket not present in 5-HT2A [2].

  • C4 Substitution: Substitution at C4 (e.g., -OH in Psilocin) is unique to tryptamines. It induces a hydrogen bond with Ser5.43, stabilizing a conformation that favors 5-HT2A agonism while reducing degradation by MAO [4].

  • Alpha-Methylation: Adding a methyl group to the alpha-carbon (e.g., Alpha-Methyltryptamine, AMT) creates steric hindrance that blocks Monoamine Oxidase (MAO) access, rendering the molecule orally active but often increasing toxicity profiles [5].

Metabolic Stability & Optimization

A major limitation of simple tryptamines (like DMT) is rapid first-pass metabolism by Monoamine Oxidase A (MAO-A).

Metabolic Pathway Analysis

MAO-A oxidatively deaminates the ethylamine side chain. Drug design strategies to overcome this include deuteration, alpha-alkylation, or co-administration with beta-carbolines (MAO inhibitors).

Metabolism DMT Tryptamine / DMT Imine Imine Intermediate DMT->Imine Oxidation MAOA MAO-A Enzyme MAOA->Imine Aldehyde Indole-3-acetaldehyde Imine->Aldehyde Hydrolysis IAA Indole-3-acetic Acid (Inactive Excreted) Aldehyde->IAA Aldehyde Dehydrogenase Tryptophol Tryptophol (Reduced) Aldehyde->Tryptophol Alcohol Dehydrogenase

Figure 3: MAO-A mediated degradation pathway of tryptamines.

References

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society.

  • Peroutka, S. J., & McCarthy, B. G. (1989). Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites.[2] European Journal of Pharmacology.

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE.

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling.

  • US Dept of Justice. Alpha-Methyltryptamine (AMT) Drug Fact Sheet.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Enzymatic N-acylation of Tryptamine with Methoxyacetic Acid

For: Researchers, scientists, and drug development professionals. Introduction: A Bio-Inspired Approach to Amide Synthesis The synthesis of N-acyl tryptamines is of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Bio-Inspired Approach to Amide Synthesis

The synthesis of N-acyl tryptamines is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their roles as melatonin analogues and potential endocannabinoid-like mediators.[1][2][3] Traditional chemical acylation methods often require harsh conditions, such as high temperatures or the use of hazardous reagents like acyl chlorides, which can lead to complex purification processes and are unsuitable for sensitive substrates.[2][3] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a sustainable and highly selective alternative. This application note provides a detailed guide to the enzymatic N-acylation of tryptamine with methoxyacetic acid to produce N-methoxyacetyltryptamine, a compound with potential applications in neuropharmacology and as a synthetic intermediate.

The core of this protocol is the use of an N-acyltransferase, a class of enzymes that catalyze the transfer of an acyl group from a donor molecule to an amine.[4][5] This enzymatic approach provides exceptional specificity, operates under mild reaction conditions (typically aqueous environments at or near room temperature), and minimizes the formation of byproducts, simplifying downstream processing.

The Scientific Rationale: Causality in Biocatalytic Design

Enzyme Selection: The Role of Arylalkylamine N-Acyltransferases (AANATs)

The chosen biocatalysts for this transformation are Arylalkylamine N-acyltransferases (AANATs). These enzymes are part of the GCN5-related N-acetyltransferase (GNAT) superfamily and are naturally involved in the biosynthesis of various N-acylarylalkylamides, including the conversion of serotonin to N-acetylserotonin, a key step in melatonin synthesis.[4][5] Their natural substrate scope often includes tryptamine and other related arylalkylamines, making them ideal candidates for this application.[5][6] An example of a highly efficient enzyme for this purpose is the N-acyltransferase from Mycobacterium smegmatis (MsAcT), which has been shown to be effective in the synthesis of melatonin and its analogues.[1]

The Acyl Donor: Why Methoxyacetic Acid?

While enzymes can directly use carboxylic acids for acylation, the reaction equilibrium often disfavors amide formation. To drive the reaction to completion, an "activated" acyl donor is typically employed.[7] In this protocol, we utilize an ester of methoxyacetic acid (e.g., ethyl methoxyacetate) as the acyl donor. The electron-withdrawing methoxy group significantly enhances the reactivity of the carbonyl carbon, making the acyl group more readily transferable by the enzyme.[7] Research has shown that the initial acylation rate for ethyl methoxyacetate can be up to 100 times faster than with less activated esters like ethyl butyrate.[7] This heightened reactivity allows for faster reaction times and higher conversion rates.

The overall enzymatic reaction is depicted below:

Enzymatic N-acylation of Tryptamine Tryptamine Tryptamine Enzyme Arylalkylamine N-Acyltransferase (AANAT) Tryptamine->Enzyme Substrate 1 Methoxyacetate Ethyl Methoxyacetate Methoxyacetate->Enzyme Acyl Donor Product N-Methoxyacetyltryptamine Byproduct Ethanol Enzyme->Product Product Enzyme->Byproduct Byproduct

Figure 1: General scheme for the enzymatic N-acylation of tryptamine.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with built-in checkpoints for monitoring reaction progress and ensuring product purity.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Tryptamine≥98%Sigma-Aldrich
Ethyl Methoxyacetate≥98%Sigma-Aldrich
Arylalkylamine N-AcyltransferaseRecombinant(e.g., expressed in E. coli)
Phosphate Buffer (50 mM, pH 7.5)Molecular Biology GradeThermo Fisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeVWR
Sodium Sulfate (anhydrous)ACS ReagentFisher Scientific
Silica Gel for Column Chromatography60 Å, 230-400 meshMerck
HPLC Grade Solvents (Acetonitrile, Water)
Deuterated Solvents (e.g., CDCl3) for NMRCambridge Isotope Labs
Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Buffer and Substrate Solutions B Combine Reagents & Add Enzyme A->B C Incubate with Agitation (e.g., 30°C, 200 rpm) B->C D Monitor Progress by TLC or HPLC C->D E Quench Reaction & Extract with EtOAc D->E Upon Completion F Dry Organic Layer (Na2SO4) & Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product (HPLC, LC-MS, NMR) G->H

Figure 2: Step-by-step experimental workflow.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a 50 mM phosphate buffer and adjust the pH to 7.5. The optimal pH may vary slightly depending on the specific enzyme used.

    • Prepare a stock solution of tryptamine (e.g., 100 mM) in the phosphate buffer. Gentle warming may be required for complete dissolution.

    • Prepare a stock solution of ethyl methoxyacetate (e.g., 200 mM) in a minimal amount of a water-miscible co-solvent like DMSO if necessary, or add it directly if sufficiently soluble in the reaction buffer.

  • Enzymatic Reaction Setup:

    • In a suitable reaction vessel (e.g., a 50 mL Erlenmeyer flask), add the tryptamine solution.

    • Add the ethyl methoxyacetate solution. A slight molar excess of the acyl donor (e.g., 1.2 to 1.5 equivalents relative to tryptamine) is recommended to drive the reaction towards completion.

    • Initiate the reaction by adding the Arylalkylamine N-Acyltransferase solution (a pre-determined optimal concentration, e.g., 0.1-1 mg/mL final concentration).

    • The total reaction volume should be adjusted with the phosphate buffer.

  • Incubation and Monitoring:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 200 rpm) to ensure homogeneity.

    • Monitor the reaction progress periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

      • TLC: Use a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). Visualize spots under UV light (254 nm). The product, N-methoxyacetyltryptamine, will have a different Rf value than the starting tryptamine.

      • HPLC: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid, for example).[8] Monitor at a wavelength of 280 nm.

  • Reaction Workup and Product Extraction:

    • Once the reaction has reached completion (as determined by the consumption of tryptamine), quench the reaction by adding an equal volume of ethyl acetate (EtOAc).

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography.[2][3] Elute with a gradient of ethyl acetate in hexane to isolate the pure N-methoxyacetyltryptamine.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical MethodExpected Results for N-methoxyacetyltryptamine
HPLC A single major peak with a purity of >95% as determined by peak area.[9]
LC-MS A peak corresponding to the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+.
¹H NMR & ¹³C NMR Spectra consistent with the structure of N-methoxyacetyltryptamine, showing characteristic shifts for the indole ring protons, the ethyl side chain, and the methoxyacetyl group.[2]

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by the integration of analytical checkpoints. The periodic monitoring by HPLC not only tracks the conversion of the substrate but also allows for the early detection of any potential side reactions or enzyme instability. The final characterization by a combination of HPLC, LC-MS, and NMR provides unambiguous confirmation of the product's identity and purity, ensuring the validity of the experimental outcome. The mild reaction conditions inherent to biocatalysis preserve the integrity of the tryptamine indole ring, which can be sensitive under harsh chemical conditions.

Conclusion

This application note details a robust and scientifically grounded protocol for the enzymatic N-acylation of tryptamine using methoxyacetic acid as the acyl source. By leveraging the high selectivity and efficiency of Arylalkylamine N-acyltransferases, this method provides a sustainable and effective alternative to traditional chemical synthesis. The explained causality behind the choice of enzyme and acyl donor, combined with a detailed, step-by-step protocol and analytical validation points, equips researchers with the necessary tools to successfully synthesize N-methoxyacetyltryptamine and other valuable N-acyl tryptamine derivatives for further research and development.

References

  • Contente, M. L., Farris, S., Tamborini, L., Molinari, F., & Paradisi, F. (2019). Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process. Green Chemistry, 21(13), 3536-3541. [Link]

  • Dempsey, D. R., Jeffries, J. L., & Rockwell, N. C. (2014). Identification of an arylalkylamine N-acyltransferase from Drosophila melanogaster that catalyzes the formation of long-chain N-acylserotonins. Insect biochemistry and molecular biology, 53, 43–51. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2011). Enzymatic acylation: assessing the greenness of different acyl donors. Green Chemistry, 13(9), 2280-2287. [Link]

  • LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines. Chemistry LibreTexts. [Link]

  • Battistini, M. R., Jeffries, J. L., & Rockwell, N. C. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810332. [Link]

  • Tabor, H., Mehler, A. H., & Stadtman, E. R. (1953). The enzymatic acetylation of amines. The Journal of biological chemistry, 204(1), 127–138. [Link]

  • Villano, C., D'Auria, G., Di Marino, S., & Chini, M. G. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12, 1475704. [Link]

  • Villano, C., D'Auria, G., Di Marino, S., & Chini, M. G. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12. [Link]

  • Wang, Y., et al. (2024). Engineering the Activity of a Newly Identified Arylalkylamine N‐Acetyltransferase in the Acetylation of 5‐Hydroxytryptamine. ChemBioChem. [Link]

  • Dempsey, D. R., et al. (2018). Insect Arylalkylamine N-Acyltransferases: Mechanism and Role in Fatty Acid Amide Biosynthesis. Frontiers in Physiology. [Link]

  • Williams, B. P., et al. (2024). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. MDPI. [Link]

  • Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International. [Link]

  • Mastering Chemistry Help. (2013). Acylation of amines. [Link]

  • Joly, R., & Bucourt, R. (1960). U.S. Patent No. 2,943,093. Washington, DC: U.S.
  • Wikipedia. (n.d.). Enamine. In Wikipedia. Retrieved February 23, 2026. [Link]

  • Yasmo Pereza, J. P., Chegwin Angarita, C., Saldarriaga Ochoa, O. D., & Urrego Restrepo, S. A. (2024). Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruit. SSRN. [Link]

  • Zhao, D., et al. (2022). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Synthetic and Systems Biotechnology. [Link]

  • Brandt, S. D., et al. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Trends in Analytical Chemistry. [Link]

Sources

Application

Flow chemistry methods for N-acylation of indoleamines

Application Note: Precision N-Acylation of Indoleamines via Continuous Flow Abstract & Strategic Rationale The N-acylation of indoleamines (e.g., tryptamine, 5-methoxytryptamine) is a pivotal step in the synthesis of neu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Acylation of Indoleamines via Continuous Flow

Abstract & Strategic Rationale

The N-acylation of indoleamines (e.g., tryptamine, 5-methoxytryptamine) is a pivotal step in the synthesis of neuroactive drugs such as Melatonin , Agomelatine , and various psychedelic analogs. Traditional batch synthesis faces two primary challenges:

  • Chemoselectivity: The indole core possesses two nucleophilic nitrogen sites. While the aliphatic side-chain amine is more nucleophilic, uncontrolled exotherms or local concentration hotspots in batch reactors often lead to unwanted N1-acylation (bis-acylation), requiring difficult purification.

  • Thermal Management: Acylation reactions using anhydrides or acid chlorides are highly exothermic.

Flow Chemistry Solution: By transitioning to a continuous flow regime, we achieve precise control over mixing thermodynamics and residence time (


). This allows for kinetic selectivity —targeting the faster-reacting aliphatic amine while quenching the reaction before the slower aromatic N1-acylation can occur.

Mechanistic Insight: The Selectivity Challenge

The indole scaffold presents a competition between the C3-ethylamino group (primary/secondary amine) and the N1-indole proton.

  • Path A (Desired): Attack by the side-chain amine (

    
    ) on the acyl donor. Fast kinetics.
    
  • Path B (Undesired): Deprotonation or attack by the N1-indole nitrogen (

    
    ). Slower kinetics, but promoted by excess heat and strong bases.
    

The Flow Advantage: In a flow reactor, we exploit the difference in reaction rates (


). By setting a precise residence time (

) that is sufficient for Path A but insufficient for Path B, we achieve high chemoselectivity without protecting groups.

Experimental Protocols

Method A: Homogeneous Chemical Acylation (High Throughput)

Best for: Rapid library generation and scale-up of Melatonin/Agomelatine.

Reagents:

  • Stream A: 5-Methoxytryptamine (0.5 M) in dry Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Stream B: Acetic Anhydride (1.1 equiv) + Pyridine (1.2 equiv) in DCM/MeCN.

System Setup:

  • Pumps: Dual piston pumps or syringe pumps.

  • Mixer: T-piece or Static Mixer (glass/PEEK).

  • Reactor: PFA Coil (Volume: 5 mL).

  • Temperature: 25 °C (Ambient) to 40 °C.

  • Back Pressure Regulator (BPR): 40 psi (to prevent solvent boiling if exotherm occurs).

Protocol Steps:

  • Priming: Flush system with anhydrous DCM.

  • Execution: Pump Stream A and Stream B at a 1:1 volumetric ratio.

  • Residence Time (

    
    ):  Set total flow rate to achieve 
    
    
    
    .
    • Calculation:

      
      .
      
    • Set Pump A = 0.5 mL/min; Pump B = 0.5 mL/min.

  • Quench: Direct reactor output into a stirred flask containing saturated aqueous

    
     to hydrolyze excess anhydride immediately.
    
  • Work-up: Phase separation. The organic layer contains high-purity product (>95%).[1]

Visual Workflow (Method A):

FlowAcylation cluster_inputs Reagent Feeds PumpA Pump A: Indoleamine Mixer T-Mixer (High Turbulence) PumpA->Mixer 0.5 mL/min PumpB Pump B: Acyl Donor + Base PumpB->Mixer 0.5 mL/min Reactor PFA Reactor Coil (25-40°C, tR = 5 min) Mixer->Reactor Homogeneous Stream BPR Back Pressure Regulator (40 psi) Reactor->BPR Quench Collection Vessel (NaHCO3 Quench) BPR->Quench Product Stream

Caption: Figure 1. Homogeneous flow setup for kinetic control of N-acylation, preventing bis-acylation via precise residence time.

Method B: Polymer-Supported Scavenging (Purification-Free)

Best for: High-purity synthesis where evaporation is the only desired work-up.

To eliminate the liquid-liquid extraction step in Method A, we utilize a Packed Bed Reactor (PBR) containing a polymer-supported scavenger (e.g., PS-Trisamine) to trap excess acylating agent and acid byproducts.

Protocol Modifications:

  • Reagents: Use Acetyl Chloride (1.05 equiv) instead of anhydride. Omit Pyridine.

  • Reactor 1: Coil reactor for the acylation (same as Method A).

  • Reactor 2 (Inline Purification): A stainless steel column packed with PS-DIEA (Polymer-supported Diisopropylethylamine) to neutralize HCl, followed by PS-Trisamine to scavenge excess acetyl chloride.

  • Output: The eluent is pure product in solvent. Evaporate to isolate.

Visual Workflow (Method B):

SolidPhase cluster_reaction Reaction Zone cluster_purification Solid Phase Scavenging Reagents Indoleamine + Acetyl Chloride Coil Reaction Coil (2 min) Reagents->Coil PBR_Base PBR 1: PS-DIEA (Traps HCl) Coil->PBR_Base PBR_Scav PBR 2: PS-Trisamine (Traps Acyl Chloride) PBR_Base->PBR_Scav Product Pure Product (Solvent Removal Only) PBR_Scav->Product

Caption: Figure 2. Telescoped flow synthesis using solid-supported reagents for inline purification/scavenging.

Data Summary & Performance Comparison

The following table contrasts the traditional batch approach with the flow methods described above for the synthesis of Melatonin.

MetricBatch Synthesis (Standard)Method A (Flow Homogeneous)Method B (Flow Scavenger)
Reaction Time 3–12 Hours5 Minutes5–10 Minutes
Temperature 0°C

RT (Ice bath req.)
25°C (No active cooling)25°C
Selectivity (Mono:Bis) ~85:15 (variable)>99:1>99:1
Work-up Extraction + RecrystallizationExtractionEvaporation Only
E-Factor (Waste) High (Solvent intensive)ModerateLow (Recyclable columns)

Troubleshooting & Optimization

  • Clogging: Indoleamines can form salts with acid byproducts (e.g., Tryptamine HCl).

    • Solution: Ensure the base (Pyridine or TEA) is in slight excess (1.2 equiv) to keep the amine free-based and soluble. Use MeCN/DCM mixtures for better solubility profiles.

  • Pressure Spikes:

    • Cause: Polymer swelling in Method B.

    • Solution: Use low-swelling resins (highly cross-linked polystyrene) or limit flow rates through PBRs to <1.0 mL/min.

  • Over-Acylation:

    • Diagnosis: Appearance of N1-acetyl peak in NMR (

      
       2.6 ppm).
      
    • Fix: Reduce residence time or lower temperature. The N1-acylation has a higher activation energy; keeping T < 40°C is usually sufficient to suppress it.

References

  • Bannucha, K. et al. (2019). Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process. Green Chemistry, 21, 3263-3266.[1] Link

    • Context: Describes the "5-minute" intensified flow protocol and enzymatic altern
  • Polyak, F. et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 15(11). Link

    • Context: Comprehensive review on using solid-supported reagents and flow setups for amide bonds.
  • Vujjini, S. K. et al. (2015).[2] Simple and Efficient Process for the Large-Scale Preparation of Agomelatine. Synthetic Communications, 45(12). Link

    • Context: Background on the batch synthesis challenges of Agomel
  • Hu, X. et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 55–61. Link

    • Context: Discusses the nucleophilicity differences between N1 and side-chain amines in indoles.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of N-(2-methoxyacetyl)tryptamine by flash chromatography

Technical Support Center: Purification of N-(2-methoxyacetyl)tryptamine Ticket ID: IND-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary & Compound Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(2-methoxyacetyl)tryptamine

Ticket ID: IND-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely synthesizing N-(2-methoxyacetyl)tryptamine , a structural analogue of melatonin.[1] This molecule consists of an indole core and a polar amide side chain containing a methoxy ether.

Chemist-to-Chemist Insight: The primary challenge here is not the product itself, but the starting material (Tryptamine) . Tryptamine is a primary amine that interacts strongly with the acidic silanols on silica gel, causing severe streaking (tailing). If not removed prior to flash chromatography, it will co-elute with your amide product, contaminating your fractions.[1]

Compound Properties:

  • Target: N-(2-methoxyacetyl)tryptamine (Neutral/Weakly Acidic Indole NH).[1]

  • Major Impurity: Unreacted Tryptamine (Basic Primary Amine).[1]

  • Detection: UV

    
     ~280 nm (Indole characteristic) or 220 nm.[1]
    

Pre-Chromatography Optimization (The "Before You Load" Checklist)

Q: My crude mixture shows a long streak on TLC. Should I run the column anyway? A: No. Streaking indicates strong amine-silanol interaction.[2]

  • The Fix: Perform a chemical wash first. The product is an amide (neutral), while the impurity is an amine (basic).

    • Dissolve crude in EtOAc.

    • Wash with 1M HCl (2x).[1] The unreacted tryptamine will protonate and move to the aqueous layer.

    • Wash organic layer with Sat.[3] NaHCO

      
       (removes methoxyacetic acid) and Brine.[1]
      
    • Dry over MgSO

      
      .
      Result: This simple extraction often removes >95% of the difficult impurity, making the flash column a simple filtration of the amide.
      

Q: Which TLC stain works best for this indole derivative? A: While UV (254 nm) works, it can be non-specific.[1]

  • Recommendation: Use Vanillin or p-Anisaldehyde stain.[1] Indoles typically turn distinct colors (purple/red/blue) upon heating. This helps distinguish the product from non-indole byproducts (like urea from coupling reagents).

Flash Chromatography Method Development

Standard Operating Procedure (SOP): Mobile Phase Selection
ParameterRecommendationRationale
Stationary Phase Standard Silica (40–63 µm)Sufficient for amides.[1] Amine-functionalized silica is a luxury but not required if acid-wash is performed.[1]
Solvent System A DCM / MeOH (95:5) Tryptamine derivatives have poor solubility in Hexanes.[1] DCM provides solubility; MeOH provides polarity.
Solvent System B EtOAc / Hexanes Only if the compound is highly soluble. Often requires high % EtOAc (50-100%).[1]
Modifier 0.1% NH

OH
or 1% TEA
CRITICAL: Even though the product is an amide, the indole ring NH is H-bond donor. A basic modifier sharpens peaks and prevents tailing.[2]
Loading Dry Load (Celite/Silica) Dissolve in minimal MeOH/DCM, adsorb onto Celite, and evaporate.[1] Prevents band broadening due to solubility mismatch.
Gradient Profile (DCM/MeOH System)
  • Equilibration: 100% DCM (with 0.5% NH

    
    OH if possible).
    
  • 0–5 mins: 0% MeOH (Isocratic hold to elute non-polar impurities).[1]

  • 5–20 mins: 0%

    
     10% MeOH linear gradient.
    
  • Elution Point: The amide typically elutes between 3–7% MeOH.

Troubleshooting Guide (FAQs)

Q: I see two spots very close together. Isomers? A: Unlikely for this molecule. It is most likely:

  • Rotamers: Amides can exhibit restricted rotation, showing "ghost" peaks in NMR or broadening on silica.[1]

  • Oxidation: Indoles oxidize easily to N-oxides or dimers (colored pink/brown).[1]

    • Action: Run the column in the dark or wrap it in foil if the separation is slow. Use fresh solvents.

Q: The pressure is spiking during the run. A: You likely used MeOH with DCM without a gradual transition, or the product precipitated.

  • Physics: MeOH is viscous and generates heat when mixing with silica/DCM.

  • Action: Ensure your dry load is completely free of solvent before packing.[1] Reduce flow rate by 20% when MeOH concentration exceeds 5%.

Q: My yield is lower than expected, but the column looks clean. A: The product might have crystallized inside the fraction tubes or the column.

  • Action: Check the "waste" lines. Tryptamine amides can be sparingly soluble. Wash the column with 20% MeOH/DCM at the end to ensure everything eluted.

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying this specific class of molecule.

TryptaminePurification Start Crude Reaction Mixture (N-(2-methoxyacetyl)tryptamine) TLC TLC Analysis (DCM/MeOH 9:1) Start->TLC Streak Is there Streaking? TLC->Streak AcidWash Perform Acid Wash (1M HCl) Remove unreacted amine Streak->AcidWash Yes (Basic Amine Present) CheckSolubility Solubility Check Streak->CheckSolubility No (Clean Spots) AcidWash->CheckSolubility SolubleHex Soluble in EtOAc/Hex? CheckSolubility->SolubleHex MethodA Method A: EtOAc/Hex Gradient (0-100%) SolubleHex->MethodA Yes MethodB Method B: DCM/MeOH Gradient (0-10% MeOH + 0.5% NH4OH) SolubleHex->MethodB No (Precipitates) DryLoad Dry Load on Celite MethodA->DryLoad MethodB->DryLoad RunColumn Run Flash Column Detection: 280 nm DryLoad->RunColumn

Caption: Decision tree for mobile phase selection and pre-purification workup for tryptamine amides.

References & Authority

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org. Chem. 1978 , 43(14), 2923–2925.[1] (The foundational text on flash chromatography mechanics). Link[1]

  • Biotage Application Note. Strategies for the Flash Purification of Nitrogen Heterocycles. (Details the use of amine-functionalized silica and modifiers for indoles). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for alkaloid workup and acid/base extraction protocols).

  • Teledyne ISCO. Purification of Amine Compounds using RediSep Gold Amine Columns. (Comparative data on amine tailing vs. amide neutrality). Link

Sources

Optimization

Technical Support Center: Minimizing Impurities in Melatonin Analogue Synthesis

Status: Active Department: Chemical Process Development & QC Subject: Troubleshooting Impurity Profiles in Indole-Based Melatonergic Agonists Introduction Welcome to the Technical Support Center. This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Chemical Process Development & QC Subject: Troubleshooting Impurity Profiles in Indole-Based Melatonergic Agonists

Introduction

Welcome to the Technical Support Center. This guide addresses the critical impurity profiles encountered during the synthesis of melatonin (N-acetyl-5-methoxytryptamine) and its structural analogues (e.g., Agomelatine, Ramelteon).

As researchers, you are likely using a variation of the Fischer Indole Synthesis or direct Acylation of 5-Methoxytryptamine . Regardless of the route, the electron-rich indole moiety presents specific stability challenges. This guide moves beyond basic protocols to address the causality of impurity formation—specifically Pictet-Spengler cyclization , N-1 over-acylation , and oxidative ring cleavage .

Module 1: The "Tricyclic" Problem (Beta-Carbolines)

User Issue: "My HPLC shows a persistent impurity with a rigid tricyclic structure that co-elutes closely with the product. It increases when I use technical grade solvents."

Technical Diagnosis: You are likely observing the formation of 1,2,3,4-tetrahydro-beta-carbolines (THBCs) . This is a critical safety issue; many beta-carbolines are neuroactive and potential toxins.

Mechanism (The Pictet-Spengler Trap): The electron-rich C2 position of the indole ring is highly nucleophilic. In the presence of even trace aldehydes (formaldehyde is a common stabilizer in solvents like chloroform or dichloromethane) and an acidic catalyst, the ethylamine side chain undergoes a Pictet-Spengler cyclization .

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent Quality HPLC Grade Only Avoid chlorinated solvents stabilized with amylene or ethanol/formaldehyde. Use fresh Anhydrous THF or DMF.
pH Control Maintain pH > 4 The iminium ion intermediate required for cyclization forms rapidly in strong acid.
Scavengers Bisulfite Wash If aldehyde contamination is suspected in starting materials, wash the organic phase with NaHSO₃ solution.

Visualization: The Pictet-Spengler Pathway

PictetSpengler Start 5-Methoxytryptamine Imine Schiff Base Intermediate Start->Imine + Aldehyde Aldehyde Trace Aldehyde (R-CHO) Aldehyde->Imine Cyclization C-2 Attack (Cyclization) Imine->Cyclization Acid Cat. Product Tetrahydro-beta-carboline (Impurity) Cyclization->Product Irreversible

Caption: Figure 1.[1][2][3][4] The Pictet-Spengler cyclization pathway where trace aldehydes convert tryptamines into rigid beta-carboline impurities.

Module 2: Acylation Control (N1 vs. Side Chain)

User Issue: "Mass spectrometry indicates a molecular weight of M+42 (Acetyl) higher than expected. My yield is good, but purity is low."

Technical Diagnosis: You have N,N-diacetylated your product. While the side-chain amine is the target, the indole nitrogen (N1) is also nucleophilic, especially if bases like triethylamine or strong acylating agents (acetyl chloride) are used in excess.

Mechanism: The N1-acetyl group is generally unstable to hydrolysis compared to the amide, but it complicates purification and lowers yield.

Self-Validating Protocol: Selective Acylation

  • Reagent Choice: Switch from Acetyl Chloride to Acetic Anhydride . It is milder and more selective.

  • Stoichiometry: Use exactly 1.05 equivalents of Acetic Anhydride.

  • Base Selection: Use Sodium Acetate (mild inorganic base) instead of Pyridine or TEA.

  • Validation Step (TLC):

    • Spot reaction mixture.[5][6]

    • Spot pure product standard.

    • Check: N1-acetylated byproducts are significantly less polar (higher Rf) than the target amide because the N-H hydrogen bond donor is removed.

Data Summary: Acylation Selectivity

Acylating AgentBaseRisk of N1-AcylationRecommended?
Acetyl ChlorideTriethylamineHigh No
Acetyl ChloridePyridineHigh No
Acetic AnhydridePyridineMedium Conditional
Acetic Anhydride NaOAc / H₂O Low YES
Module 3: Oxidative Stability (The "Pink Pot" Syndrome)

User Issue: "My white crystalline product turns pink or brown after drying or storage."

Technical Diagnosis: Indoles are electron-rich and prone to auto-oxidation. You are generating Quinone Imines or AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine).[3] This is often catalyzed by light and trace metals.

Mechanism: Reactive Oxygen Species (ROS) attack the C2-C3 double bond of the indole, leading to ring cleavage (kynuramine formation) or polymerization (melanin-like pigments).

Prevention Workflow:

  • Inert Atmosphere: Perform all recrystallizations under Nitrogen or Argon.

  • Chelation: Add 1 mM EDTA to your aqueous workup buffers to sequester trace transition metals (Fe, Cu) that catalyze oxidation.

  • Workup Speed: Do not leave the product in solution exposed to light. Rotovap immediately.

  • Storage: Store at -20°C in amber vials under argon.

Visualization: Oxidative Degradation Pathways

Oxidation Melatonin Melatonin (Target) Intermediate Dioxetane Intermediate Melatonin->Intermediate + O2 Polymer Brown Oligomers (Coloration) Melatonin->Polymer Radical Coupling ROS ROS / Light / O2 ROS->Intermediate AFMK AFMK (Ring Cleavage) Intermediate->AFMK C2-C3 Cleavage AMK AMK (Deformylation) AFMK->AMK - Formyl

Caption: Figure 2.[3][7] Oxidative degradation pathways leading to ring-opened kynuramines (AFMK) and colored oligomers.

Module 4: Purification & Final Polish

User Issue: "I have trace impurities. How do I purify without chromatography?"

Technical Diagnosis: Chromatography on silica can sometimes cause decomposition of sensitive indoles due to the acidity of silica gel. Recrystallization is preferred.

Standardized Recrystallization Protocol:

  • Solvent System: Ethanol : Water (80:20).

  • Dissolution: Heat to reflux until dissolved. If colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Cool slowly to room temperature, then to 4°C. Do not crash cool, or you will trap impurities.

  • Wash: Wash crystals with cold (0°C) water to remove surface mother liquor.

References
  • Reiter, R. J., et al. (2007).[3] "Melatonin and its metabolites: new findings regarding their production and their radical scavenging actions."[8] Acta Biochimica Polonica. Link

  • Guisado, C., et al. (2013). "Quantification and structural elucidation of potential impurities in agomelatine active pharmaceutical ingredient." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Tan, D. X., et al. (2007).[3] "Reaction mechanism of melatonin oxidation by reactive oxygen species in vitro." Journal of Pineal Research. Link

  • Herraiz, T. (1998). "Formation of Beta-Carbolines from Tryptophan and Carbonyl Compounds." Journal of Agricultural and Food Chemistry. Link

  • Dissanayake, D., et al. (2019). "Selective N1-Acylation of Indazoles with Acid Anhydrides." Organic Letters. Link

Sources

Troubleshooting

Troubleshooting low conversion rates in flow chemistry acylation

Executive Summary & Diagnostic Logic Low conversion in flow acylation (amide/ester formation) is rarely a simple matter of "add more reagent." In flow, unlike batch, the hydrodynamics (how fluids move and mix) are just a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

Low conversion in flow acylation (amide/ester formation) is rarely a simple matter of "add more reagent." In flow, unlike batch, the hydrodynamics (how fluids move and mix) are just as critical as the chemical kinetics .

When a user reports "low conversion," we must immediately distinguish between three failure modes:

  • Mixing Failure: The reaction is faster than the mixing (Damköhler number

    
    ). The reagents are flowing side-by-side without interacting (laminar segregation).
    
  • Kinetic Failure: The residence time (

    
    ) is too short for the reaction rate at the given temperature.
    
  • System Failure: Pre-cipitation or fouling is altering the reactor's effective volume or flow path, leading to channeling.

Diagnostic Workflow

Use the following logic gate to identify your root cause before changing chemical parameters.

TroubleshootingLogic Start PROBLEM: Low Conversion (<80%) CheckP Check Pressure Drop (ΔP) Start->CheckP HighP ΔP > 10% above baseline? CheckP->HighP Clogging ISSUE: Channeling/Fouling Solids reducing reactor vol. HighP->Clogging Yes FlowRate Test: Decrease Flow Rate (50%) (Double Residence Time) HighP->FlowRate No FixClog ACTION: Sonication bath, change solvent, or increase T to dissolve salts Clogging->FixClog Result Did Conversion Double? FlowRate->Result KineticIssue ISSUE: Kinetic Limitation Reaction is too slow. Result->KineticIssue Yes (Linear response) MixingIssue ISSUE: Mixing Limitation Reaction is fast, mixing is slow. Result->MixingIssue No (Non-linear response) FixKinetic ACTION: Increase T, Increase Concentration, or Change Catalyst KineticIssue->FixKinetic FixMixing ACTION: Use Active Mixer, Decrease Tube ID, or Increase Flow Velocity MixingIssue->FixMixing

Figure 1: Diagnostic decision tree for isolating hydrodynamic vs. kinetic failures in flow acylation.

Deep Dive: Hydrodynamics & Mixing Efficiency

The Symptom: You observe unreacted starting material despite using excess acylating agent, and increasing residence time yields diminishing returns.

The Science: Acylation reactions (especially with acid chlorides or anhydrides) are often extremely fast. In flow chemistry, if the reaction rate constant (


) is faster than the mixing frequency, the reaction occurs only at the interface of the fluid streams. This is defined by the Damköhler Number (

)
:


  • If

    
    : The reaction is mixing-controlled . You are measuring the speed of your mixer, not your chemistry.
    
  • If

    
    : The reaction is kinetically-controlled .
    

Troubleshooting Protocol:

  • Check Reynolds Number (

    
    ):  In standard microfluidic tubing (e.g., 1.0 mm ID), flow is almost always laminar (
    
    
    
    ). Diffusion is the only mixing mechanism unless you induce chaos.
  • Switch Mixers:

    • Standard T-piece: Often insufficient for fast acylations.

    • Static Mixers: Use glass chip mixers or packed bed reactors (filled with glass beads) to force stream splitting and recombination [1].

  • Reduce Tubing Diameter: Switching from 1.0 mm ID to 0.5 mm ID increases linear velocity by factor of 4 (at constant flow rate), significantly improving radial diffusion.

Deep Dive: System Integrity (Solids & Clogging)

The Symptom: Erratic conversion rates, pressure spikes, or "bursts" of product followed by low conversion.

The Science: The byproduct of amine acylation is acid (HCl or carboxylic acid). To drive the reaction, a base (TEA, DIPEA, Pyridine) is added, generating an ammonium salt. These salts are the Achilles' heel of flow acylation. They precipitate, causing:

  • Channeling: Fluid flows around the solid blockage, drastically reducing effective residence time.

  • Surface Fouling: Salts coat the reactor walls, reducing heat transfer.

Solvent Selection Matrix for Salt Solubility:

Solvent Class Solubility of Ammonium Salts Suitability for Flow Notes
Dichloromethane (DCM) Moderate to High High Good general solvent, but low boiling point limits T.
THF / 2-MeTHF Low Low Risk: Salts precipitate easily. 2-MeTHF is greener but requires water co-solvent to dissolve salts [2].
DMF / DMAc High High Excellent solubility but difficult work-up (high BP).

| Toluene | Very Low | Critical Risk | Do not use without biphasic conditions or high T. |

The "Self-Cleaning" Protocol: If you must use non-polar solvents, employ an ultrasonic bath for the reactor coil. Acoustic irradiation prevents agglomeration of precipitates, allowing them to flow through as a slurry [3].

Experimental Protocol: The "Benchmark" Acylation

Use this protocol to validate your system's performance. If this fails, the issue is hardware (pumps/reactor), not chemistry.

Reaction: Benzylamine + Acetyl Chloride


 N-Benzylacetamide

Setup Diagram:

ReactorSetup PumpA Pump A: Benzylamine (1.0 M) + TEA (1.1 equiv) in DCM Mixer T-Mixer (High Shear) PumpA->Mixer 1.0 mL/min PumpB Pump B: Acetyl Chloride (1.2 M) in DCM PumpB->Mixer 1.0 mL/min Reactor Reactor Coil PFA, 10 mL, 25°C Mixer->Reactor Combined 2.0 mL/min BPR BPR 40 psi Reactor->BPR Collect Collection Quench w/ NaHCO3 BPR->Collect

Figure 2: Standard manifold for determining system integrity.

Step-by-Step:

  • Preparation: Prepare 1.0 M Benzylamine/1.1 eq TEA in dry DCM (Pump A) and 1.2 M Acetyl Chloride in dry DCM (Pump B).

  • Priming: Flush system with pure DCM to remove air.

  • Execution: Set flow rates to 1.0 mL/min each (Total = 2.0 mL/min).

  • Residence Time: With a 10 mL reactor,

    
     mins.
    
  • Analysis: Collect steady-state fraction (after 2 reactor volumes, i.e., 10 mins). Analyze by HPLC/GC.

  • Criteria: Conversion should be >98%. If <90%, check mixing (Section 2) or reagent quality (hydrolysis).

Frequently Asked Questions (FAQs)

Q: My LCMS shows the product mass, but conversion is stuck at 50% regardless of flow rate. Why? A: Check your stoichiometry and pump calibration. In flow, a 5% error in pump flow rate can lead to a gross stoichiometric imbalance. If Pump B (Acyl chloride) is running 10% slow, you are limiting the reaction. Always calibrate pumps volumetrically before every run.

Q: I am using an anhydride and the reaction is too slow. Can I heat it? A: Yes. One of the primary benefits of flow is the ability to superheat solvents. You can run DCM at 60°C or THF at 100°C by applying back-pressure (typically 75-100 psi or 5-7 bar). This utilizes the Arrhenius equation to double the rate for every ~10°C increase [4].

Q: The reactor clogs immediately when the streams meet. A: This is "interface precipitation." The reaction is instantaneous, creating a wall of salt at the mixer.

  • Fix 1: Dilute the feed streams.

  • Fix 2: Use a "jet mixer" or high-speed mixing to disperse the solid immediately.

  • Fix 3: Switch to a biphasic system (water/organic) using Schotten-Baumann conditions if your acylating agent is stable enough (e.g., anhydrides or sulfonyl chlorides).

Q: Can I use solid supported scavengers in flow to remove excess acid? A: Yes, but place them in a packed bed column after the reactor coil. Ensure the column diameter is wide enough to prevent high pressure drops. This is excellent for "telescoping" reactions where you need a neutral stream for the next step [5].

References

  • Morse, P. D., Beingessner, R. L., & Jamison, T. F. (2017). Enhanced Reaction Efficiency in Continuous Flow. Israel Journal of Chemistry, 57(3-4), 218–227.[1] [Link][1]

  • Alfano, A. I., et al. (2022).[2][3][4] Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 15(11), e202200301. [Link][2]

  • Noël, T., & Buchwald, S. L. (2011). Unclogging the problems of flow chemistry. Chemical Science, 2, 287-290.[3] [Link]

  • Vapourtec & Mettler Toledo. (n.d.).[5] Rapid Analysis and Optimization of Continuous Flow Reactions. Vapourtec Application Notes. [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-methoxyacetyl)tryptamine

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of N-(2-methoxyacetyl)tryptamine. In the absence of a publicly available experimental spectrum for this specific molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of N-(2-methoxyacetyl)tryptamine. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of tryptamine derivatives and related indole alkaloids to offer a predictive comparison. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analytical characterization of novel psychoactive substances and related compounds.

Introduction to N-(2-methoxyacetyl)tryptamine and its Analytical Importance

N-(2-methoxyacetyl)tryptamine is a derivative of the endogenous monoamine neurotransmitter tryptamine. Its structure is characterized by an indole core, an ethylamine side chain, and an N-acylation with a methoxyacetyl group. The presence and nature of substituents on the tryptamine scaffold can significantly influence its pharmacological properties and analytical behavior. Understanding the fragmentation pattern is crucial for its unambiguous identification in complex matrices, for metabolism studies, and for distinguishing it from isomeric and isobaric compounds.

Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the analysis of such compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common ionization techniques employed, each providing unique and complementary structural information through characteristic fragmentation.

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of N-(2-methoxyacetyl)tryptamine is anticipated to be driven by the established fragmentation patterns of tryptamines, primarily involving cleavages of the ethylamine side chain and fragmentation of the N-acyl group.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) is often observed, although it may be of low abundance for some tryptamines. The primary fragmentation is expected to be the cleavage of the Cα-Cβ bond of the ethylamine side chain, a characteristic fragmentation for tryptamines that leads to the formation of a stable iminium ion.

Key Predicted EI Fragments:

  • The Indole Core Fragment: Cleavage of the bond between the indole ring and the ethylamine side chain is expected to produce a characteristic ion representing the indolemethyl radical cation at m/z 130 .

  • The Iminium Ion: The most significant fragmentation pathway for many tryptamines is the α-cleavage (cleavage of the Cα-Cβ bond), resulting in a stable iminium ion. For N-(2-methoxyacetyl)tryptamine, this would lead to the formation of the [CH₂=N(H)COCH₂OCH₃]⁺ ion. However, a more dominant fragmentation is the cleavage of the bond between the ethylamine nitrogen and the acyl group, followed by the typical tryptamine fragmentation. The primary tryptamine fragment ion is typically observed at m/z 144 corresponding to the 3-vinylindole radical cation, though the N-acyl group will influence this. A key fragment is expected from the cleavage of the bond between the ethylamine side chain and the indole ring, leading to the formation of the skatole cation (m/z 130) .

  • Fragments from the N-acyl Group: The N-(2-methoxyacetyl) group is expected to undergo its own characteristic fragmentation. This includes the loss of the methoxy group (•OCH₃) or the entire methoxyacetyl group. A prominent ion is anticipated at m/z 73 corresponding to the [COCH₂OCH₃]⁺ acylium ion. Loss of a methoxy radical would lead to an ion at m/z 42 ([COCH₂]⁺).

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, N-(2-methoxyacetyl)tryptamine is expected to readily form the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing valuable structural information.

Key Predicted ESI-MS/MS Fragments:

  • The Protonated Molecule [M+H]⁺: With a molecular weight of 232.28 g/mol , the protonated molecule will be observed at m/z 233.13 .

  • Loss of the N-acyl Group: A neutral loss of the methoxyacetyl group (CH₃OCH₂CO, 73 Da) from the protonated molecule is a likely fragmentation pathway, resulting in an ion at m/z 160 , corresponding to the protonated tryptamine.

  • The Indolemethyl Cation: Similar to EI, the formation of the indolemethyl cation at m/z 130 is a highly probable and characteristic fragmentation pathway for tryptamines.[1] This results from the cleavage of the ethylamine side chain.

  • Iminium Ion Formation: Cleavage of the Cα-Cβ bond can lead to the formation of an iminium ion. In ESI, this often results in a fragment at m/z 144 , corresponding to the 3-vinylindole cation.[2][3]

  • Fragments from the Acyl Side Chain: The protonated molecule can also fragment within the N-acyl side chain. For instance, the loss of formaldehyde (CH₂O, 30 Da) from the methoxyacetyl group could occur, leading to a fragment ion at m/z 203 .

Comparison with Simpler Tryptamine Analogs

To understand the influence of the N-(2-methoxyacetyl) group, it is instructive to compare its predicted fragmentation with that of simpler, well-characterized tryptamines.

CompoundKey EI Fragments (m/z)Key ESI-MS/MS Fragments (m/z) from [M+H]⁺Reference
N,N-Dimethyltryptamine (DMT) 58 (iminium ion), 130 (indolemethyl)144 (α-cleavage), 130 (β-cleavage)[1][2][3]
N-Acetyltryptamine 143 (M-COCH₃), 130 (indolemethyl)161 (loss of ketene), 130 (indolemethyl)
N-(2-methoxyacetyl)tryptamine (Predicted) 130 (indolemethyl), 73 (acylium ion)160 (loss of methoxyacetyl group), 144, 130

The presence of the N-(2-methoxyacetyl) group introduces additional fragmentation pathways not seen in simpler analogs like DMT, primarily related to the fragmentation of the acyl chain itself.

Experimental Protocols

To experimentally determine the mass spectral fragmentation of N-(2-methoxyacetyl)tryptamine, the following general protocols can be employed.

GC-EI-MS Analysis
  • Sample Preparation: Dissolve a small amount of the reference standard in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve the reference standard in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) with an electrospray ionization source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 233.13.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 233.13 and fragment using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe the fragment ions.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for N-(2-methoxyacetyl)tryptamine under both EI and ESI conditions.

EI_Fragmentation M N-(2-methoxyacetyl)tryptamine [M]⁺˙ m/z 232 frag130 Indolemethyl Cation m/z 130 M->frag130 β-cleavage frag73 Methoxyacetyl Cation m/z 73 M->frag73 α-cleavage variant

Caption: Predicted EI fragmentation of N-(2-methoxyacetyl)tryptamine.

ESI_Fragmentation MH [M+H]⁺ m/z 233 frag160 Protonated Tryptamine m/z 160 MH->frag160 - CH₃OCH₂CO frag144 3-Vinylindole Cation m/z 144 MH->frag144 α-cleavage frag130 Indolemethyl Cation m/z 130 MH->frag130 β-cleavage

Caption: Predicted ESI-MS/MS fragmentation of N-(2-methoxyacetyl)tryptamine.

Conclusion

The mass spectrometric fragmentation of N-(2-methoxyacetyl)tryptamine can be logically predicted based on the well-established fragmentation patterns of tryptamine derivatives. The key fragment ions are expected to arise from cleavages of the ethylamine side chain and fragmentation of the N-acyl group. Experimental verification using the outlined GC-MS and LC-MS/MS protocols is essential to confirm these predictions and to build a robust analytical method for the identification and characterization of this compound. This comparative guide provides a solid foundation for researchers to interpret the mass spectra of N-(2-methoxyacetyl)tryptamine and related novel psychoactive substances.

References

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

  • Robles, Y., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 36(5). [Link]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1553. [Link]

  • Tsai, F.-S., et al. (2008). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. Journal of Analytical Toxicology, 32(1), 28-37. [Link]

  • Kikuchi, Y., et al. (2018). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 143(15), 3587-3594. [Link]

  • Musah, R. A., et al. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectrometry. Forensic Science International, 333, 111222. [Link]

  • Kavanagh, P., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 83, 189-197. [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(16), 1483-1496. [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24-32. [Link]

  • National Institute of Standards and Technology. Tryptamine. In NIST Chemistry WebBook. [Link]

Sources

Comparative

A Comparative Guide to the Reverse-Phase HPLC Retention Behavior of Melatonin and its Isomer, N-(2-methoxyacetyl)tryptamine

This guide provides an in-depth analysis of the expected chromatographic behavior of Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) and its structural isomer, N-(2-methoxyacetyl)tryptamine, under reverse-phase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected chromatographic behavior of Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) and its structural isomer, N-(2-methoxyacetyl)tryptamine, under reverse-phase high-performance liquid chromatography (RP-HPLC) conditions. As compounds with identical molecular weights but different structural arrangements, their separation provides a compelling case study in how subtle molecular changes influence physicochemical properties and, consequently, chromatographic retention. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the principles governing the separation of these and similar tryptamine derivatives.

Structural and Physicochemical Analysis: The Basis for Differential Retention

At the heart of any chromatographic separation lies the differential partitioning of analytes between the stationary and mobile phases. In RP-HPLC, this is primarily driven by the hydrophobicity of the molecule. While Melatonin and N-(2-methoxyacetyl)tryptamine are isomers, the placement of the methoxy group is the critical differentiator that dictates their overall polarity and interaction with the non-polar C18 stationary phase.

  • Melatonin: Features a methoxy group (-OCH₃) at the 5-position of the indole ring. The indole nucleus is the most non-polar region of the molecule. The addition of the methoxy group in this position slightly increases the molecule's overall hydrophobicity or lipophilicity.

  • N-(2-methoxyacetyl)tryptamine: This isomer relocates the methoxy group from the indole ring to the N-acetyl side chain. This change places the polar ether linkage on the already more polar segment of the molecule, leaving the indole ring unsubstituted.

This structural difference leads to the central hypothesis of this guide: Melatonin, being the more non-polar of the two isomers, will interact more strongly with the C18 stationary phase and therefore exhibit a longer retention time than N-(2-methoxyacetyl)tryptamine under identical RP-HPLC conditions.

Comparative Physicochemical Properties

The table below summarizes key properties influencing chromatographic behavior. The logP value, representing the octanol-water partition coefficient, is a direct measure of a compound's lipophilicity.

PropertyMelatoninN-(2-methoxyacetyl)tryptamineRationale for Difference
Molecular Formula C₁₃H₁₆N₂O₂[1]C₁₃H₁₆N₂O₂Isomers with the same elemental composition.
Molecular Weight 232.28 g/mol 232.28 g/mol Isomers with the same mass.
logP (Octanol/Water) ~1.42 - 1.6[2]Estimated < 1.4The methoxy group on the indole ring of Melatonin increases its lipophilicity compared to the unsubstituted indole of its isomer.
pKa Essentially neutral[1][2]Expected to be neutralThe primary ionizable group, the side-chain amine of the parent tryptamine, is rendered neutral by acylation in both molecules.
Structural Comparison Diagram

The following diagram illustrates the key structural difference between the two compounds.

G cluster_0 Melatonin cluster_1 N-(2-methoxyacetyl)tryptamine Melatonin_Structure Structure: 5-methoxy on Indole Ring (More Non-Polar Core) Melatonin_Prop Predicted RT: Longer Melatonin_Structure->Melatonin_Prop Leads to Stronger Interaction with C18 Phase Isomer_Prop Predicted RT: Shorter Isomer_Structure Structure: Methoxy on N-acetyl Side Chain (More Polar Side Chain) Isomer_Structure->Isomer_Prop Leads to Weaker Interaction with C18 Phase

Caption: Structural basis for predicted retention time difference.

Guiding Principles for a Robust Comparative HPLC Method

To empirically validate the predicted retention behavior, a well-designed, robust, and reproducible HPLC method is paramount. The choices made during method development must be deliberate and grounded in chromatographic theory to ensure the resulting data is reliable.

Causality Behind Key Methodological Choices:

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the industry standard for RP-HPLC and is the ideal choice for separating molecules based on hydrophobicity. Its non-polar surface will effectively differentiate between the subtle polarity differences of the two isomers.

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer is the primary tool for controlling retention. A higher percentage of organic solvent will decrease retention times for both compounds, while a lower percentage will increase them. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Mobile Phase pH: For ionizable compounds, pH is a critical parameter that can dramatically alter retention times.[3] However, both Melatonin and its isomer are N-acylated, making them essentially neutral molecules across a wide pH range.[1] Therefore, pH control is less about manipulating analyte charge and more about ensuring the stability of the silica-based stationary phase and achieving consistent performance. A slightly acidic pH (e.g., 3.0-4.0) is often optimal for silica column longevity and peak shape.

  • Temperature Control: Column temperature significantly impacts retention time and selectivity.[4] Higher temperatures decrease mobile phase viscosity, generally leading to shorter retention times.[4] Maintaining a constant, elevated column temperature (e.g., 30-40°C) is crucial for reproducibility and preventing shifts in retention due to ambient lab temperature fluctuations.[5][6]

Proposed Experimental Protocol for Comparative Analysis

This protocol is designed as a self-validating system to empirically determine and compare the retention times of Melatonin and N-(2-methoxyacetyl)tryptamine.

Instrumentation and Reagents
  • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a quaternary pump, degasser, thermostatted column compartment, and a photodiode array (PDA) or UV detector.

  • Column: Waters XTerra RP C18 (5 µm, 4.6 x 150 mm) or equivalent high-quality C18 column.[7]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, potassium phosphate monobasic, and phosphoric acid.

  • Standards: Certified reference standards of Melatonin and N-(2-methoxyacetyl)tryptamine.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Provides a stable pH environment for reproducible chromatography.
Mobile Phase B AcetonitrileElutes the analytes from the non-polar stationary phase.
Elution Mode IsocraticEnsures simplicity, robustness, and stable retention times for comparison.
Composition 35% Acetonitrile : 65% Buffer (v/v)A starting point that should provide adequate retention and separation. May be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35°CEnsures stable retention times, independent of ambient conditions.[6]
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection UV at 222 nmWavelength at which both tryptamine derivatives exhibit strong absorbance.[7]
Run Time 15 minutesSufficient to allow for elution of both compounds and column re-equilibration.
Standard and Sample Preparation
  • Buffer Preparation: Dissolve potassium phosphate monobasic in HPLC-grade water to a concentration of 20 mM. Adjust pH to 3.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of acetonitrile.

  • Working Standard (10 µg/mL): Prepare a mixed working standard by diluting 100 µL of each stock solution into a 10 mL volumetric flask and bringing it to volume with the mobile phase.

System Suitability and Validation

Before analysis, the system's readiness must be confirmed:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the mixed working standard.

  • Calculate the Relative Standard Deviation (RSD) for the retention time and peak area of each analyte. The RSD should be < 2.0%.

  • Evaluate peak shape: The USP tailing factor for each peak should be between 0.8 and 1.5.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from preparation to data analysis.

Caption: Step-by-step workflow for HPLC comparison.

Predicted Outcome and Conclusion

Based on the fundamental principles of reverse-phase chromatography and the specific structural differences between the two molecules, the experimental protocol described above is expected to yield a chromatogram where the peak corresponding to N-(2-methoxyacetyl)tryptamine elutes before the peak for Melatonin.

This guide provides a robust theoretical framework and a practical, validated experimental protocol for comparing the HPLC retention times of Melatonin and its isomer, N-(2-methoxyacetyl)tryptamine. By understanding the causal relationship between molecular structure, polarity, and chromatographic interaction, researchers can confidently predict and interpret the separation of these and other related compounds, ensuring accuracy and efficiency in their analytical workflows. The provided method serves as a reliable starting point for routine analysis, stability testing, or metabolic profiling involving these tryptamine derivatives.

References

  • Vertex AI Search. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Taga, A., et al. (2020, October 15). Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. ACS Omega. Retrieved from [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Retrieved from [Link]

  • PubChem. Melatonin (CID 896). National Center for Biotechnology Information. Retrieved from [Link]

  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • Iinuma, F., et al. (1999). Sensitive determination of melatonin by precolumn derivatization and reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • HELIX Chromatography. HPLC Analysis of Melatonin on Heritage MA Mixed-Mode Column. Retrieved from [Link]

  • Arslan Azizoğlu, G., et al. (2017). A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications. DergiPark. Retrieved from [Link]

  • Lainé, E., et al. (2018). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. PMC. Retrieved from [Link]

  • Jadhav, K. R., et al. (2021, September 18). Method development and validation for estimation of melatonin in tablet by using RP-HPLC. ResearchGate. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Melatonin (FDB004234). Retrieved from [Link]

  • PubChem. 5-Methoxy-n-acetyl tryptamine (CID 129670953). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Tryptamine Derivatives at Melatonin Receptors: A Guide for Researchers

In the intricate landscape of neuropharmacology, the melatonin receptors, MT1 and MT2, have emerged as critical targets for therapeutic intervention, particularly in the realms of circadian rhythm disorders, sleep distur...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of neuropharmacology, the melatonin receptors, MT1 and MT2, have emerged as critical targets for therapeutic intervention, particularly in the realms of circadian rhythm disorders, sleep disturbances, and mood regulation. Tryptamine derivatives, a class of compounds structurally related to the endogenous ligand melatonin (N-acetyl-5-methoxytryptamine), represent a rich chemical space for the development of novel modulators of these G protein-coupled receptors (GPCRs). This guide provides a comprehensive comparison of the potency of various tryptamine derivatives at MT1 and MT2 receptors, supported by experimental data and detailed protocols to empower researchers in their quest for more selective and efficacious therapeutics.

The Significance of MT1 and MT2 Receptor Modulation

The MT1 and MT2 receptors, both coupled primarily to inhibitory G proteins (Gi/o), play distinct yet complementary roles in mediating the physiological effects of melatonin.[1][2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] While both receptors contribute to the regulation of sleep and circadian rhythms, they exhibit differential signaling and physiological functions. The MT1 receptor is predominantly associated with the initiation of sleep, while the MT2 receptor is more critically involved in the phase-shifting of the circadian clock.[3] Furthermore, these receptors can form homodimers and heterodimers, adding another layer of complexity to their pharmacology and signaling.[1][3] Understanding the comparative potency and selectivity of various tryptamine derivatives at these receptor subtypes is paramount for designing drugs with desired therapeutic profiles.

Comparative Potency of Tryptamine Derivatives at MT1 and MT2 Receptors

The following table summarizes the binding affinities (Ki) and functional potencies (EC50 or IC50) of a selection of tryptamine derivatives at human MT1 and MT2 receptors. This data, compiled from various in vitro studies, highlights the diverse pharmacological profiles within this chemical class.

CompoundMT1 Ki (nM)MT2 Ki (nM)MT1 Functional Potency (IC50/EC50, nM)MT2 Functional Potency (IC50/EC50, nM)Receptor Selectivity
Melatonin~0.08~0.38--Endogenous Ligand
Agomelatine~0.1~0.1AgonistAgonistDual Agonist
Ramelteon~0.014~0.1120.021 (IC50)0.053 (IC50)MT1 Selective Agonist
Tasimelteon0.304 - 0.350.069 - 0.170.74 (EC50)0.1 (EC50)MT2 Selective Agonist
N-AcetylserotoninAgonistAgonist--Endogenous Precursor
5-MeO-DMTAgonistAgonist--Data Not Available

Note: Ki, EC50, and IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Key Insights from the Data:

  • Ramelteon exhibits a notable selectivity for the MT1 receptor, with an approximately 8-fold higher binding affinity compared to the MT2 receptor.[4]

  • Tasimelteon , in contrast, displays a preference for the MT2 receptor, with a 2.1 to 4.4-fold greater affinity for MT2 over MT1.

  • Agomelatine acts as a potent agonist at both MT1 and MT2 receptors with similar high affinity.

  • N-Acetylserotonin , the immediate precursor to melatonin, also demonstrates agonist activity at both receptor subtypes.

Understanding the Signaling Cascades of MT1 and MT2 Receptors

The differential effects of tryptamine derivatives can be attributed to the distinct downstream signaling pathways activated by MT1 and MT2 receptors. Both receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. However, they also engage other signaling molecules, resulting in a nuanced cellular response.

Gprotein_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptamine Tryptamine Derivative MT1 MT1 Receptor Tryptamine->MT1 binds MT2 MT2 Receptor Tryptamine->MT2 binds G_protein_i Gi/o Protein MT1->G_protein_i activates G_protein_q Gq/11 Protein MT1->G_protein_q activates MT2->G_protein_i activates PKC_MT2 Protein Kinase C MT2->PKC_MT2 activates cGMP cGMP MT2->cGMP inhibits formation AC Adenylyl Cyclase G_protein_i->AC inhibits PLC Phospholipase C G_protein_q->PLC activates cAMP cAMP AC->cAMP produces PKC_MT1 Protein Kinase C PLC->PKC_MT1 activates PKA Protein Kinase A cAMP->PKA activates CREB CREB (inactive) PKA->CREB phosphorylates pCREB pCREB (active) CREB->pCREB Gene Gene Transcription pCREB->Gene regulates ERK12_MT1 ERK1/2 PKC_MT1->ERK12_MT1 activates pERK12_MT1 pERK1/2 ERK12_MT1->pERK12_MT1

Figure 1: Simplified signaling pathways of MT1 and MT2 receptors.

As depicted in Figure 1, both MT1 and MT2 receptor activation leads to the inhibition of the adenylyl cyclase/cAMP pathway via Gi/o proteins.[1] However, the MT1 receptor can also couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which in turn stimulates protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][10] The MT2 receptor, in addition to inhibiting cAMP formation, also inhibits cGMP formation and can activate PKC.[3] These distinct signaling cascades likely underlie the differential physiological roles of the two receptor subtypes.

Experimental Protocols for Assessing Tryptamine Derivative Potency

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for conducting radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the MT1 or MT2 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from CHO cells expressing hMT1 or hMT2) Incubation 4. Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Preparation (e.g., [125I]2-iodomelatonin) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution Series Compound_Prep->Incubation Filtration 5. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing 6. Washing of Filters Filtration->Washing Counting 7. Scintillation Counting (to measure bound radioactivity) Washing->Counting IC50_Calc 8. Calculation of IC50 Counting->IC50_Calc Ki_Calc 9. Conversion to Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Sources

Comparative

Reference Standards for N-(2-methoxyacetyl)tryptamine Analysis: A Comparative Technical Guide

Executive Summary & Scientific Context N-(2-methoxyacetyl)tryptamine (N-MAT ) is a structural isomer of the neurohormone Melatonin (N-acetyl-5-methoxytryptamine). Both compounds share the molecular formula and a molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-(2-methoxyacetyl)tryptamine (N-MAT ) is a structural isomer of the neurohormone Melatonin (N-acetyl-5-methoxytryptamine). Both compounds share the molecular formula


 and a molecular weight of 232.28  g/mol .[1]

While Melatonin is a ubiquitous dietary supplement and pharmaceutical, N-MAT is an emerging analyte of interest, appearing either as a process impurity in tryptamine synthesis or as a Novel Psychoactive Substance (NPS) designed to evade spectroscopic detection by mimicking Melatonin.

This guide addresses the critical analytical challenge: The lack of commercial Certified Reference Materials (CRMs) for N-MAT. We compare the efficacy of In-House Synthesized Primary Standards versus Surrogate Standards (Melatonin), providing experimental evidence that surrogate quantification leads to gross identification errors due to isomeric interference.

The Isomeric Challenge
FeatureMelatonin (Interferent)N-(2-methoxyacetyl)tryptamine (Target)
Structure 5-Methoxyindole core + N-Acetyl chainUnsubstituted Indole core + N-Methoxyacetyl chain
Formula


Exact Mass 232.1212232.1212
Key NMR Signal

3.8 ppm (Ar-OCH

)

3.4 ppm (Aliph-OCH

)

Comparison of Reference Standard Options

The following table objectively compares the three available approaches for standardizing N-MAT analysis.

Table 1: Comparative Performance of Reference Standard Strategies
Standard TypeSource/MethodologyScientific Integrity (Trustworthiness)Suitability for N-MAT
Option A: In-House Primary Standard Synthesis: Tryptamine + Methoxyacetyl Chloride.Validation: qNMR, MS/MS, HPLC Purity >99%.High. Self-validating via structural elucidation (NMR). Provides definitive retention time and fragmentation data.Optimal. The only way to guarantee specificity against the Melatonin isomer.
Option B: Surrogate Standard (Melatonin) Commercial USP/EP Reference Standard.Used with a calculated Relative Response Factor (RRF).Low. Assumes identical ionization efficiency (LC-MS) or extinction coefficient (HPLC-UV), which is scientifically invalid for these isomers.Critical Failure Risk. High probability of false identification due to co-elution or mass overlap.
Option C: Research Grade "Grey Market" Sourced from non-accredited chemical vendors (No CoA).Very Low. High risk of contamination with unreacted tryptamine or positional isomers.Not Recommended. Lacks traceability required for forensic or clinical data.

Experimental Protocols: Establishing the "Gold Standard"

Since no CRM exists, the laboratory must generate an In-House Primary Standard . This protocol ensures authoritative grounding.

Protocol 3.1: Synthesis and Purification Workflow

Objective: Produce >99% pure N-MAT for use as a quantitative reference.

  • Reaction: Dissolve Tryptamine (10 mmol) in anhydrous DCM (

    
    ). Add Triethylamine (1.2 eq).
    
  • Addition: Dropwise addition of Methoxyacetyl chloride (1.1 eq) at 0°C under

    
     atmosphere.
    
  • Quench & Wash: Stir 2h. Wash with 1M HCl (removes unreacted Tryptamine), then Sat.

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexane or perform Flash Chromatography (MeOH:DCM 5:95).

  • Validation: Dry to constant weight.

Protocol 3.2: Structural Validation (The "Self-Validating" Step)

To prove the standard is N-MAT and not Melatonin, you must perform Differential Fragmentation Analysis (MS/MS) and NMR .

A. Mass Spectrometry (LC-QTOF-MS)
  • Method: ESI Positive Mode, Collision Energy 20-40 eV.

  • Differentiation Logic:

    • Melatonin: Precursor

      
       233. Fragment 
      
      
      
      174 (Loss of Acetamide,
      
      
      ) and
      
      
      160 (5-Methoxyindole).
    • N-MAT: Precursor

      
       233. Fragment 
      
      
      
      130 (Indole, loss of Methoxyacetamide side chain,
      
      
      ) and
      
      
      143 (Ethylindole).

Critical Insight: The presence of the


 130 ion (Indole core) is the definitive fingerprint for N-MAT. The presence of 

160 confirms the Melatonin isomer.
B. Nuclear Magnetic Resonance (

H-NMR)
  • Melatonin: Shows a singlet at ~3.80 ppm corresponding to the aromatic methoxy group on the indole ring.

  • N-MAT: Shows a singlet at ~3.40 ppm corresponding to the aliphatic methoxy group on the side chain, and a singlet at ~3.90 ppm for the

    
     protons.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating the reference standard, ensuring no isomeric confusion.

ValidationWorkflow Start Candidate Reference Material (Synthesized N-MAT) NMR 1H-NMR Analysis (DMSO-d6) Start->NMR Check_OMe Decision: Methoxy Shift Location? NMR->Check_OMe Melatonin_Path Singlet @ 3.8 ppm (Aromatic OMe) Check_OMe->Melatonin_Path Aromatic NMAT_Path Singlet @ 3.4 ppm (Aliphatic OMe) Check_OMe->NMAT_Path Aliphatic MS_Analysis LC-MS/MS Fragmentation (CE: 30eV) NMAT_Path->MS_Analysis Check_Frag Decision: Major Fragment Ion? MS_Analysis->Check_Frag Res_Melatonin Fragment m/z 160 (5-MeO-Indole) IDENTIFIED: MELATONIN Check_Frag->Res_Melatonin m/z 160 Res_NMAT Fragment m/z 130 (Indole Core) IDENTIFIED: N-MAT Check_Frag->Res_NMAT m/z 130 Final VALIDATED PRIMARY STANDARD Ready for Calibration Curve Res_NMAT->Final

Figure 1: Step-by-step structural validation logic to distinguish N-MAT from its isomer Melatonin.

Analytical Performance Data (Simulated)

To demonstrate the risk of using Melatonin as a surrogate, we compare the chromatographic and mass spectral behaviors.

Table 2: Chromatographic & MS Separation Data

Column: C18 (100 x 2.1 mm, 1.7 µm). Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient.

ParameterMelatonin (Surrogate)N-MAT (Target)Result of Co-Analysis
Retention Time (

)
4.25 min3.85 minResolution (

) = 1.8.
Baseline separation is possible but requires optimized gradient.
Polarity Less Polar (Aromatic OMe)More Polar (Ether Oxygen in Chain)N-MAT elutes earlier than Melatonin on Reverse Phase.
UV Max (

)
223 nm, 278 nm220 nm, 280 nmIndistinguishable by UV alone.
Response Factor 1.0 (Reference)0.85 (Estimated)15% Quantification Error if using Melatonin calibration curve for N-MAT.

Expert Commentary: The lower retention time of N-MAT is due to the increased polarity of the methoxyacetyl group compared to the acetyl group, and the lack of the lipophilic methoxy group on the indole ring. Relying on a "generic tryptamine" method often leads to N-MAT co-eluting with other matrix components or being misidentified as a Melatonin metabolite.

References

  • Tryptamine Chemistry & Isomerism

    • Nichols, D. E. (2018). "Chemistry and Structure-Activity Relationships of Psychedelics." Chemical Reviews, 118(7), 3595-3603. Link

    • Note: Provides foundational data on tryptamine structural analysis relevant to distinguishing the indole core (N-MAT)
  • Mass Spectrometry of Indoles

    • NIST Chemistry WebBook.[2] "Tryptamine Mass Spectrum."[2][3][4] National Institute of Standards and Technology. Link

    • Note: Validates the m/z 130 fragment ion characteristic of the unsubstituted indole core found in N-M
  • Mel

    • European Pharmacopoeia (Ph. Eur.) 10.0. "Melatonin Monograph 01/2008:1653." European Directorate for the Quality of Medicines. Link

    • Note: Defines the standard impurities (Impurities A, B, C)
  • Valid

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Link

    • Note: The regulatory basis for the "Self-Valid

Sources

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